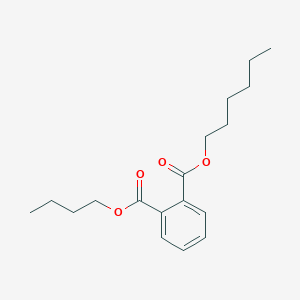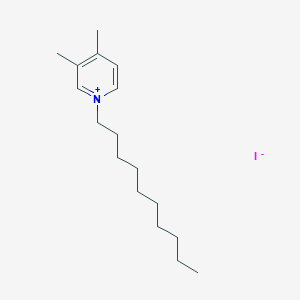
1-(Ethenyloxy)-2,2-dinitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethenyloxy)-2,2-dinitrobutane is an organic compound characterized by the presence of an ethenyloxy group and two nitro groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-2,2-dinitrobutane typically involves the reaction of butane derivatives with ethenyloxy and nitro groups under controlled conditions. One common method involves the use of alkoxymercuration, where an alkene reacts with mercuric acetate in the presence of an alcohol to form an ether. This is followed by nitration to introduce the nitro groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where butane derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The ethenyloxy group can be introduced through etherification reactions using appropriate alcohols and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethenyloxy)-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyloxy group can be substituted with other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted butane derivatives.
Applications De Recherche Scientifique
1-(Ethenyloxy)-2,2-dinitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Ethenyloxy)-2,2-dinitrobutane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(Ethenyloxy)-octadecane: Similar in structure but with a longer carbon chain.
1-(Ethenyloxy)-hexadecane: Another similar compound with a different carbon chain length
Propriétés
Numéro CAS |
89367-77-1 |
|---|---|
Formule moléculaire |
C6H10N2O5 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
1-ethenoxy-2,2-dinitrobutane |
InChI |
InChI=1S/C6H10N2O5/c1-3-6(7(9)10,8(11)12)5-13-4-2/h4H,2-3,5H2,1H3 |
Clé InChI |
ASONYRVRRQENAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)



![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)

